

Application Notes: Quantification of Pyrimethanil in Food Samples Using an Internal Standard

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Compound of Interest

Compound Name: 4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478

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Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control various fungal diseases on fruits, vegetables, and ornamental plants.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food commodities to ensure consumer safety and compliance with regulatory limits. This document outlines a detailed protocol for the quantification of pyrimethanil in diverse food matrices using a robust and widely adopted sample preparation technique, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis with Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, pyrimethanil-d5, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The methodology involves the extraction of pyrimethanil from a homogenized food sample using acetonitrile. The extract is then subjected to a partitioning step with the addition of salts to separate the organic phase from the aqueous phase. A subsequent clean-up step using dispersive solid-phase extraction (dSPE) is performed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, and the quantification of pyrimethanil

is achieved by comparing the peak area ratio of the analyte to that of the internal standard (pyrimethanil-d5) against a calibration curve. The use of an internal standard is crucial for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.^{[2][3]}

Experimental Protocols

Materials and Reagents

- Pyrimethanil (analytical standard, >98% purity)
- Pyrimethanil-d5 (internal standard, >98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (for highly pigmented samples)
- 50 mL and 15 mL polypropylene centrifuge tubes

- Syringe filters (0.22 μm)

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of pyrimethanil and pyrimethanil-d5 into separate 10 mL volumetric flasks.
 - Dissolve the standards in acetonitrile and bring to volume. These stock solutions should be stored at -20°C .
- Intermediate Standard Solutions (10 $\mu\text{g/mL}$):
 - Pipette 100 μL of the 1 mg/mL pyrimethanil and pyrimethanil-d5 stock solutions into separate 10 mL volumetric flasks.
 - Dilute to volume with acetonitrile.
- Working Standard Solutions for Calibration Curve:
 - Prepare a series of calibration standards by serially diluting the 10 $\mu\text{g/mL}$ pyrimethanil intermediate solution with a blank matrix extract to achieve concentrations ranging from, for example, 0.5 to 50 $\mu\text{g/kg}$.
 - Spike each calibration standard with the pyrimethanil-d5 intermediate solution to a constant final concentration (e.g., 20 $\mu\text{g/kg}$).
- Internal Standard Spiking Solution (1 $\mu\text{g/mL}$):
 - Dilute the 10 $\mu\text{g/mL}$ pyrimethanil-d5 intermediate solution with acetonitrile to obtain a 1 $\mu\text{g/mL}$ spiking solution.

Sample Preparation (QuEChERS Method)

- Homogenization:

- Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water before homogenization.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add a specific volume of the internal standard spiking solution (e.g., 20 μ L of 1 μ g/mL pyrimethanil-d5 to achieve a concentration of 20 μ g/kg).
 - Cap the tube and shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
 - Immediately shake vigorously for another minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of sorbents. The choice of sorbents depends on the food matrix (e.g., 150 mg MgSO_4 and 25 mg PSA for general fruits and vegetables; for pigmented samples, GCB may be added, and for fatty matrices, C18 is recommended).
 - Vortex the dSPE tube for 30 seconds.
 - Centrifuge at a high speed (e.g., 10,000 $\times g$) for 2 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary depending on the concentration of pyrimethanil.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is commonly used.
 - Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
 - Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Pyrimethanil: The precursor ion is typically $[M+H]^+$ at m/z 200.2. Common product ions for quantification and confirmation are m/z 107.2 and 82.1.[\[4\]](#)
 - Pyrimethanil-d5: The precursor ion is $[M+H]^+$ at m/z 205.2. The corresponding product ions would be shifted by 5 Da.

Data Presentation

The following tables summarize typical quantitative data for the analysis of pyrimethanil in various food samples using an internal standard.

Table 1: Method Validation Parameters for Pyrimethanil in Various Food Matrices

Food Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)
Apple	0.01	95.2	5.8	0.001	0.003
	0.1	98.7			
Grapes	0.01	92.5	6.5	0.001	0.005
	0.1	96.1			
Tomato	0.01	97.3	4.9	0.002	0.005
	0.1	101.2			
Cabbage	0.01	89.8	7.1	0.002	0.006
	0.1	93.4			
Red Wine	0.001	98.5	3.1	0.0005	0.001
	0.01	102.1			

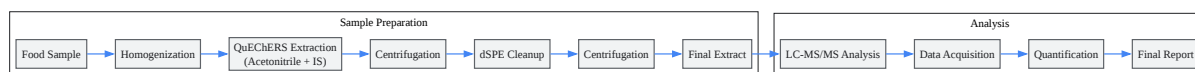
Data compiled from representative literature values.[5][6]

Table 2: LC-MS/MS Parameters for Pyrimethanil and Pyrimethanil-d5

Compound	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (eV)
Pyrimethanil	200.2	107.2	82.1	20
Pyrimethanil-d5	205.2	112.2	87.1	20

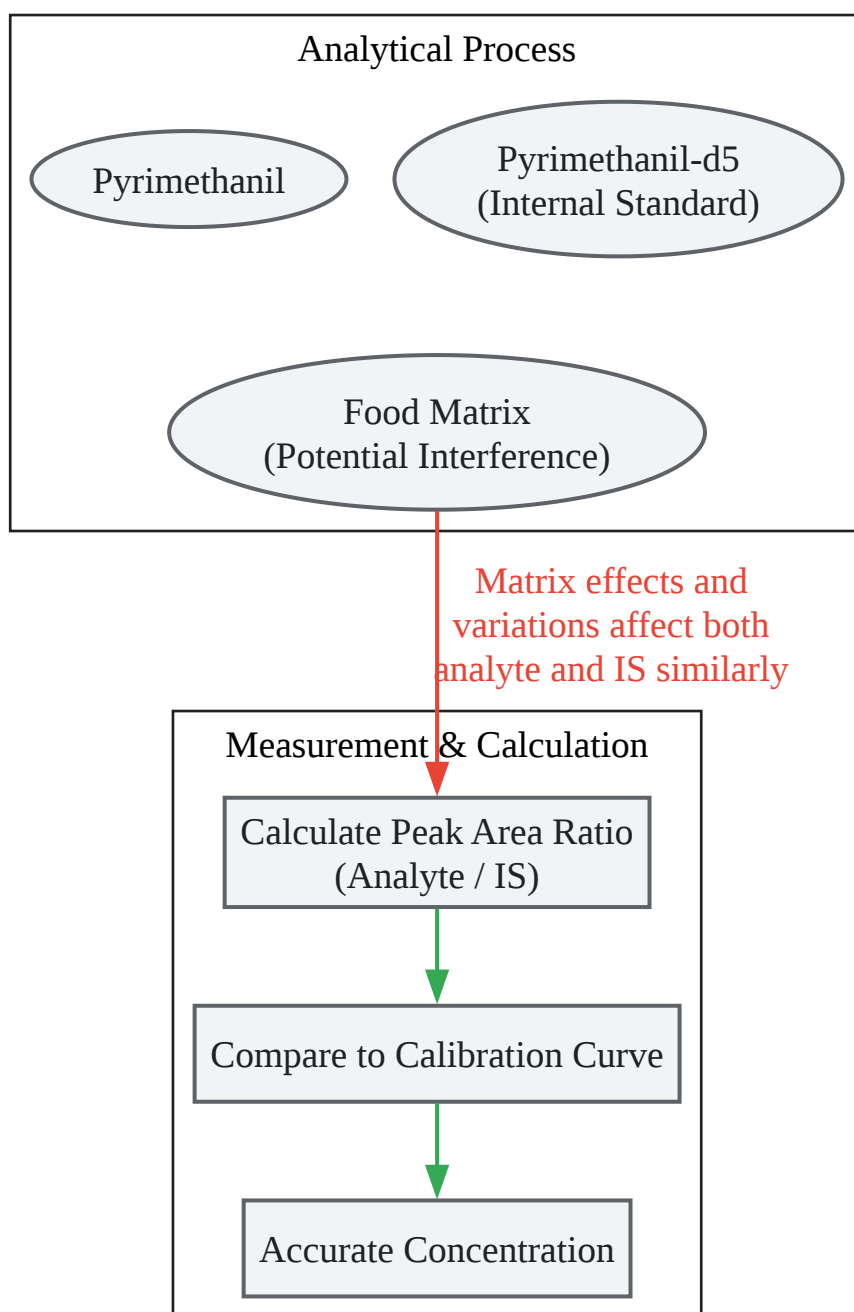
Collision energies are instrument-dependent and require optimization.

Mandatory Visualization



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Caption: Experimental workflow for pyrimethanil analysis.



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Caption: Logic of internal standard quantification.

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